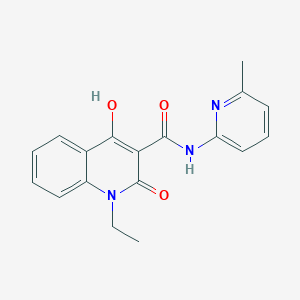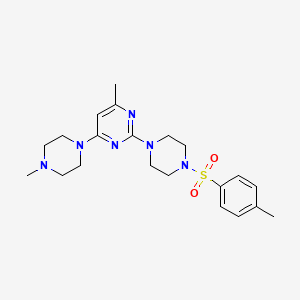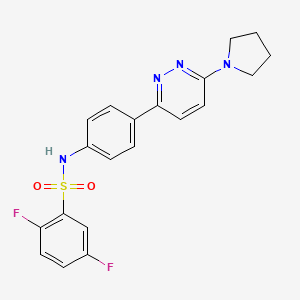
N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tetrazole ring attached to a phenyl group and a cyclopentanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile. For example, phenyl azide can react with a nitrile compound under suitable conditions to form the tetrazole ring.
Attachment of the Cyclopentanecarboxamide Moiety: The tetrazole derivative can then be reacted with cyclopentanecarboxylic acid or its derivatives to form the final compound. This step may involve the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Tetrazole derivatives are explored for their use in energetic materials and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: A simpler tetrazole derivative with similar biological activities.
5-Phenyl-1H-tetrazole: Another tetrazole compound with comparable properties.
Uniqueness
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE is unique due to the presence of the cyclopentanecarboxamide moiety, which enhances its stability and bioavailability compared to simpler tetrazole derivatives .
Properties
Molecular Formula |
C14H17N5O |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C14H17N5O/c20-14(11-6-4-5-7-11)15-10-13-16-17-18-19(13)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,15,20) |
InChI Key |
UOLGLUFNCKHVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B11256344.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide](/img/structure/B11256349.png)
![3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11256356.png)
![3-methyl-N-(naphthalen-1-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256362.png)


![7-(2-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256406.png)
![2-(4-chlorophenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11256413.png)
![N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256422.png)
![3-Cyclohexyl-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}propanamide](/img/structure/B11256428.png)
![4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B11256429.png)

![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one](/img/structure/B11256456.png)
